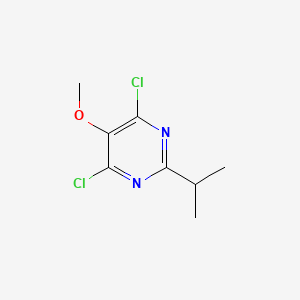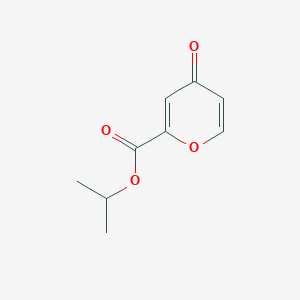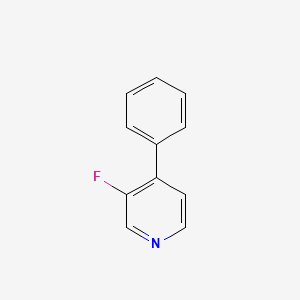
1-Ethyl-3-(8-methyl-5-pyridin-3-ylisoquinolin-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-3-(8-methyl-5-pyridin-3-ylisoquinolin-3-yl)urea is a synthetic organic compound with a complex structure that includes an isoquinoline and pyridine ring
準備方法
The synthesis of 1-Ethyl-3-(8-methyl-5-pyridin-3-ylisoquinolin-3-yl)urea typically involves multi-step organic reactions. One common method includes the reaction of an isoquinoline derivative with an appropriate pyridine compound under specific conditions to form the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
化学反応の分析
1-Ethyl-3-(8-methyl-5-pyridin-3-ylisoquinolin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at positions on the pyridine or isoquinoline rings, using reagents like sodium hydride or alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used
科学的研究の応用
1-Ethyl-3-(8-methyl-5-pyridin-3-ylisoquinolin-3-yl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of advanced materials with unique properties
作用機序
The mechanism of action of 1-Ethyl-3-(8-methyl-5-pyridin-3-ylisoquinolin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
類似化合物との比較
1-Ethyl-3-(8-methyl-5-pyridin-3-ylisoquinolin-3-yl)urea can be compared with other similar compounds, such as:
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Used as a coupling agent in peptide synthesis.
Centralite: Known for its use in the production of smokeless powder and as a plasticizer. These compounds share some structural similarities but differ in their specific applications and properties, highlighting the uniqueness of this compound
特性
分子式 |
C18H18N4O |
|---|---|
分子量 |
306.4 g/mol |
IUPAC名 |
1-ethyl-3-(8-methyl-5-pyridin-3-ylisoquinolin-3-yl)urea |
InChI |
InChI=1S/C18H18N4O/c1-3-20-18(23)22-17-9-15-14(13-5-4-8-19-10-13)7-6-12(2)16(15)11-21-17/h4-11H,3H2,1-2H3,(H2,20,21,22,23) |
InChIキー |
IGGQZENFMDGPEU-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)NC1=CC2=C(C=CC(=C2C=N1)C)C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![{2-[4-(4-Chloro-phenylsulfanyl)-phenylamino]-thiazol-4-yl}acetic acid](/img/structure/B13931715.png)









